2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid
Description
2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid is a quinoline-based derivative characterized by a thioether-linked acetic acid moiety. The quinoline core is substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 7, which significantly influences its physicochemical and biological properties.
Properties
Molecular Formula |
C13H10F3NO2S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-4-11(20-6-12(18)19)9-3-2-8(13(14,15)16)5-10(9)17-7/h2-5H,6H2,1H3,(H,18,19) |
InChI Key |
UWTDRTVGPNKHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
a. 2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives (QAC Series)
- Substituent Effects :
- Toxicity : Sodium salts of these derivatives (e.g., QAC-5) exhibit higher toxicity compared to their acid forms (e.g., QAC-1), likely due to increased bioavailability. Alkoxy substituents (-OCH₃, -OC₂H₅) at position 6 reduce toxicity, whereas unsubstituted derivatives (QAC-1, QAC-5) reduce sperm motility by 15–20% .
- Biological Activity : Sodium salts enhance rhizogenesis in Paulownia clones, with QAC-5 showing the highest stimulation. This suggests that ionization state (salt vs. acid) critically impacts activity .
b. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Synthesis: Prepared via a multicomponent reaction involving 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid (68% yield). The methoxy group improves solubility and reduces aggregation compared to hydrophobic CF₃ substituents .
- Physicochemical Properties: Melting point: 271–272°C (higher than typical quinoline derivatives due to hydrogen bonding from the methoxy group). Log P: Estimated to be lower than the target compound due to polar methoxy substituents .
c. GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic Acid)
- Structural Differences: Replaces the quinoline core with a thiazole ring. The CF₃ group at the phenyl ring enhances binding affinity to peroxisome proliferator-activated receptors (PPARs).
- Solubility : Formulated in DMSO/saline, indicating compatibility with polar solvents despite high lipophilicity .
Physicochemical Properties
Biological Activity
2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of pharmacological applications.
Synthesis and Structural Characteristics
The synthesis of 2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid involves a multi-step process that typically includes the formation of the quinoline moiety followed by the introduction of the thioacetic acid group. The compound features a quinoline ring substituted with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Structural Highlights:
- Molecular Formula: C12H10F3N1O2S
- Key Functional Groups: Quinoline, thioether, acetic acid
- Crystallography: The compound's crystal structure has not been extensively documented, but preliminary studies indicate non-planarity due to steric hindrance from the trifluoromethyl group .
Biological Activity
The biological activity of 2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid has been investigated through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent investigations have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of quinoline have shown potential in inhibiting pathways associated with tumor growth, such as the EGFR/PI3K/AKT/mTOR signaling cascades. In vitro studies have demonstrated that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) .
The proposed mechanism involves the inhibition of key enzymes within the signaling pathways that regulate cell proliferation and survival. The trifluoromethyl group is believed to play a crucial role in enhancing the binding affinity of the compound to target proteins involved in these pathways.
Case Studies
Several studies have highlighted the biological efficacy of quinoline derivatives:
- Study on EGFR Inhibition : A related compound demonstrated an IC50 value of 59.24 nM against EGFR, indicating potent inhibitory activity. This suggests that 2-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)thio)acetic acid may exhibit similar or enhanced efficacy due to structural similarities .
- In Vivo Studies : Animal models treated with quinoline derivatives showed significant tumor reduction, supporting the hypothesis that modifications to the quinoline structure can lead to improved therapeutic outcomes.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | Structure | 59.24 | EGFR Inhibition |
| Compound B | Structure | 70.30 | PI3K/AKT/mTOR Inhibition |
| Compound C | Structure | 81.60 | Cytotoxicity in MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
